1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(4-fluorophenoxy)ethanone
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Overview
Description
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole core, a benzylsulfanyl group, and a fluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorophenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenoxy moiety.
Scientific Research Applications
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzylsulfanyl group and fluorophenoxy moiety may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-(BENZYLSULFANYL)-1H-1,2,4-TRIAZOLE: This compound shares the benzylsulfanyl group but has a different core structure.
2-(4-BENZOYL-2-BROMO-PHENOXY)-1-(2-((1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZOIMIDAZOL-1-YL)ETHANONE: This compound has a similar benzimidazole core but different substituents
Uniqueness
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17FN2O2S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(2-benzylsulfanylbenzimidazol-1-yl)-2-(4-fluorophenoxy)ethanone |
InChI |
InChI=1S/C22H17FN2O2S/c23-17-10-12-18(13-11-17)27-14-21(26)25-20-9-5-4-8-19(20)24-22(25)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
GFNWOCIHPZJPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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